molecular formula C9H19Cl B13207730 1-Chloro-2,5,5-trimethylhexane

1-Chloro-2,5,5-trimethylhexane

Cat. No.: B13207730
M. Wt: 162.70 g/mol
InChI Key: WWMCICWMYQPSJM-UHFFFAOYSA-N
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Description

1-Chloro-2,5,5-trimethylhexane is an organic compound with the molecular formula C9H19Cl It is a chloroalkane, which means it contains a chlorine atom attached to an alkane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,5,5-trimethylhexane can be synthesized through the free-radical chlorination of 2,5,5-trimethylhexane. This process involves the substitution of a hydrogen atom with a chlorine atom in the presence of ultraviolet light or heat to initiate the reaction . The reaction proceeds through three stages: initiation, propagation, and termination.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,5,5-trimethylhexane primarily undergoes substitution reactions . In these reactions, the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: This reaction typically involves nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), or cyanide ions (CN⁻) under basic conditions.

    Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include alcohols, ethers, or nitriles.

    Elimination Products: The major product is typically an alkene formed by the removal of a hydrogen atom and the chlorine atom.

Scientific Research Applications

1-Chloro-2,5,5-trimethylhexane has several applications in scientific research:

Mechanism of Action

The mechanism of action for 1-Chloro-2,5,5-trimethylhexane primarily involves its reactivity as a chloroalkane. The chlorine atom, being electronegative, makes the carbon-chlorine bond polar, which facilitates nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and conditions applied.

Comparison with Similar Compounds

  • 1-Chloro-2,2,5-trimethylhexane
  • 1-Chloro-3,5,5-trimethylhexane

Comparison: 1-Chloro-2,5,5-trimethylhexane is unique due to the position of the chlorine atom and the presence of three methyl groups on the hexane chain. This structure influences its reactivity and the types of reactions it undergoes compared to other chloroalkanes .

Properties

Molecular Formula

C9H19Cl

Molecular Weight

162.70 g/mol

IUPAC Name

1-chloro-2,5,5-trimethylhexane

InChI

InChI=1S/C9H19Cl/c1-8(7-10)5-6-9(2,3)4/h8H,5-7H2,1-4H3

InChI Key

WWMCICWMYQPSJM-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C)(C)C)CCl

Origin of Product

United States

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